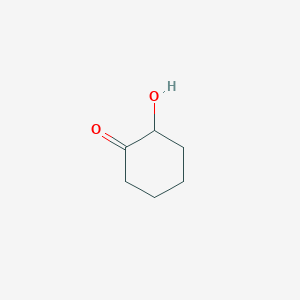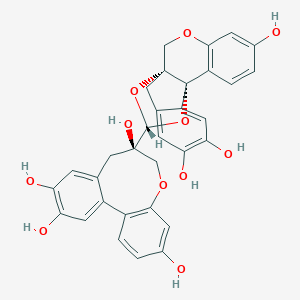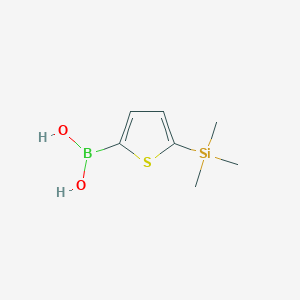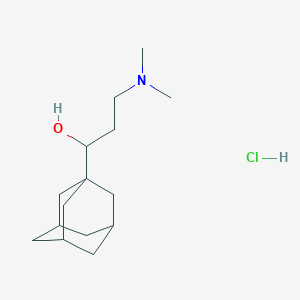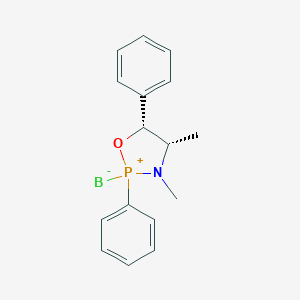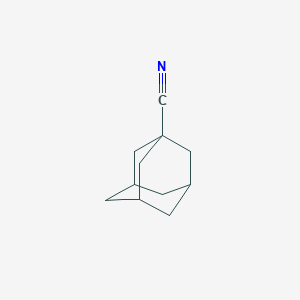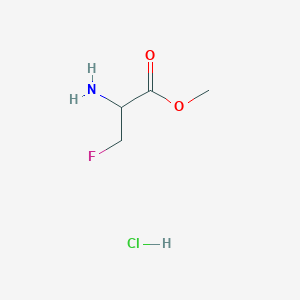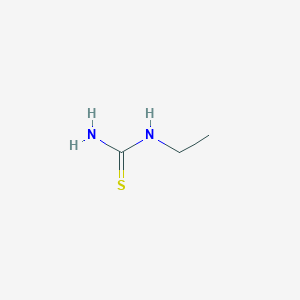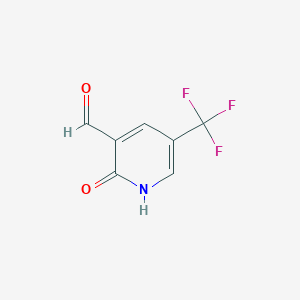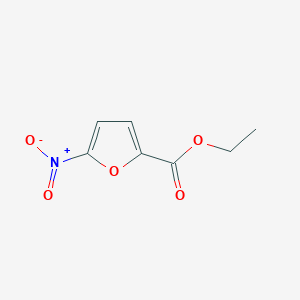
(2-Bromoethyl)cyclopropane
Übersicht
Beschreibung
The molecule “(2-Bromoethyl)cyclopropane” is a compound that features a cyclopropane ring, a three-membered carbon ring, with a bromoethyl substituent. This structure is of interest due to the reactivity of the cyclopropane ring and the potential for further chemical transformations involving the bromine atom.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the conversion of cyclopropane-fused carbohydrates into oxepines is a method for creating diverse carbohydrate mimetics, which can be further transformed into 2-bromooxepines using silver(I)-promoted thermal ring expansion . Another approach involves a one-pot three-component reaction that is diastereoselective and high yielding, suitable for synthesizing substituted cyclopropanes in water . Additionally, bromine radical-mediated reactions have been used to synthesize 2-bromo-1,6-dienes from alkylidenecyclopropanes . These methods highlight the versatility of cyclopropane synthesis and the potential for introducing bromine into the structure.
Molecular Structure Analysis
The molecular structure of “(2-Bromoethyl)cyclopropane” is characterized by the presence of a strained cyclopropane ring, which imparts unique chemical reactivity. The bromoethyl group is likely to influence the electronic distribution within the molecule and affect its reactivity patterns.
Chemical Reactions Analysis
Cyclopropane rings can undergo various chemical reactions, including ring-opening and rearrangement. For example, the reaction of cyclopropane with bromine can lead to ring opening, as observed in the synthesis of bromophenol derivatives . The reactivity of cyclopropane derivatives with bromine is also demonstrated in the synthesis of 1H-Cyclopropa[b]phenanthrene . Furthermore, Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives can form cyclopropanes and five-membered heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring and the presence of substituents like bromine can affect properties such as boiling point, solubility, and stability. The reactivity of such compounds towards solvolysis, as well as reactions with halogens, is indicative of their chemical behavior . The direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation is a testament to the unique reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Oxepines and Pyranosides : Cyclopropane-fused carbohydrates can be converted into oxepines, which are valuable in creating carbohydrate mimetics. Specifically, 2-bromooxepines are obtained through thermal ring expansion of cyclopropanated sugars (Hewitt & Harvey, 2010).
Cyclopropanation Reactions : 2-Bromoethyl)cyclopropane is involved in asymmetric organocatalytic cyclopropanation, leading to chiral cyclopropanes with quaternary stereocenters. This process is significant for the stereocontrolled synthesis of functionalized cyclopropanes (Companyó et al., 2009).
Enantioselective Cyclopropanation : In the realm of stereoselective chemistry, the use of (2-Bromoethyl)cyclopropane allows for the high-yield and enantioselective creation of substituted cyclopropane esters. This process is crucial for synthesizing cyclopropanes with precise stereochemistry, which is important in pharmaceutical and agrochemical applications (Del Fiandra et al., 2012).
Facile [2+1] Cycloaddition Reactions : Cyclopropanation reactions, particularly [2+1] cycloadditions, involving 2-bromoesters and styrenes are facilitated to produce donor-acceptor cyclopropanes. This method provides an efficient route to synthesize important organic building blocks (Nishikata et al., 2015).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes : The synthesis of trifluoromethylated polyfunctionalized cyclopropanes involves reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. This novel method has applications in the synthesis of complex molecules such as trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation of Unsaturated Sugars : This process involves the cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst, leading to ester-substituted carbohydrates. Such methodologies are important in carbohydrate chemistry and drug development (Hoberg & Claffey, 1996).
Safety And Hazards
Zukünftige Richtungen
The cyclopropyl group, a key component of “(2-Bromoethyl)cyclopropane”, is influential in biological systems . It is found in many herbal compounds and has antibacterial, antiviral, and some enzyme inhibition activities . This suggests potential future directions for the use of “(2-Bromoethyl)cyclopropane” in the development of new biologically active compounds.
Eigenschaften
IUPAC Name |
2-bromoethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFONBSYWACFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethyl)cyclopropane | |
CAS RN |
36982-56-6 | |
| Record name | (2-bromoethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



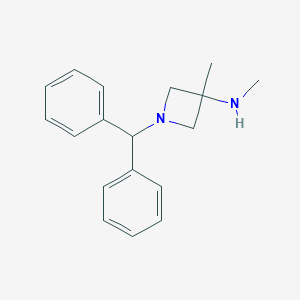
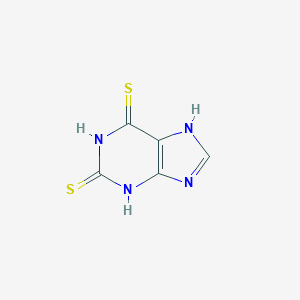
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
